2,2,2-Trifluoro-1-(4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazin-1-yl)ethanone 2,2,2-Trifluoro-1-(4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazin-1-yl)ethanone
Brand Name: Vulcanchem
CAS No.: 1218789-87-7
VCID: VC0036734
InChI: InChI=1S/C17H23BF3N3O3/c1-15(2)16(3,4)27-18(26-15)12-5-6-13(22-11-12)23-7-9-24(10-8-23)14(25)17(19,20)21/h5-6,11H,7-10H2,1-4H3
SMILES: B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)N3CCN(CC3)C(=O)C(F)(F)F
Molecular Formula: C17H23BF3N3O3
Molecular Weight: 385.194

2,2,2-Trifluoro-1-(4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazin-1-yl)ethanone

CAS No.: 1218789-87-7

Cat. No.: VC0036734

Molecular Formula: C17H23BF3N3O3

Molecular Weight: 385.194

* For research use only. Not for human or veterinary use.

2,2,2-Trifluoro-1-(4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazin-1-yl)ethanone - 1218789-87-7

Specification

CAS No. 1218789-87-7
Molecular Formula C17H23BF3N3O3
Molecular Weight 385.194
IUPAC Name 2,2,2-trifluoro-1-[4-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]piperazin-1-yl]ethanone
Standard InChI InChI=1S/C17H23BF3N3O3/c1-15(2)16(3,4)27-18(26-15)12-5-6-13(22-11-12)23-7-9-24(10-8-23)14(25)17(19,20)21/h5-6,11H,7-10H2,1-4H3
Standard InChI Key VWUMYQIQIXOMIA-UHFFFAOYSA-N
SMILES B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)N3CCN(CC3)C(=O)C(F)(F)F

Introduction

Chemical Identity and Structure

2,2,2-Trifluoro-1-(4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazin-1-yl)ethanone is a complex organic compound that belongs to the class of boronic acid pinacol esters with additional heterocyclic functionalities. It features a pyridine ring substituted with a boronic acid pinacol ester at the 5-position and a piperazine moiety at the 2-position. The piperazine ring is further functionalized with a trifluoroacetyl group, contributing to the compound's unique reactivity profile.

Identification Parameters

The compound is uniquely identified by several standard parameters as shown in Table 1.

Table 1: Identification Parameters of 2,2,2-Trifluoro-1-(4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazin-1-yl)ethanone

ParameterValue
CAS Registry Number1218789-87-7
Molecular FormulaC₁₇H₂₃BF₃N₃O₃
Molecular Weight385.194 g/mol
IUPAC Name2,2,2-trifluoro-1-[4-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]piperazin-1-yl]ethanone
MDL NumberMFCD12913980
Standard InChIKeyVWUMYQIQIXOMIA-UHFFFAOYSA-N

Structural Representation

The structure of this compound incorporates several key functional groups that contribute to its chemical properties and reactivity. The tetramethyl-1,3,2-dioxaborolan-2-yl group (boronic acid pinacol ester) at the 5-position of the pyridine ring serves as a versatile synthetic handle for cross-coupling reactions. The trifluoroacetyl substituent on the piperazine moiety introduces a strong electron-withdrawing group that affects the electronic properties of the molecule.

The molecular structure features a pyridine core substituted at positions 2 and 5, with the piperazine ring attached to the 2-position of the pyridine and the boronic acid pinacol ester group at the 5-position. The trifluoroacetyl group is connected to one of the nitrogen atoms in the piperazine ring, creating a complex scaffold with multiple reactive sites.

Physical and Chemical Properties

The physical and chemical properties of 2,2,2-Trifluoro-1-(4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazin-1-yl)ethanone determine its behavior in various chemical transformations and applications.

Chemical Properties

This compound possesses several notable chemical properties:

Spectroscopic Data

The compound can be characterized by various spectroscopic techniques:

  • SMILES Notation: B1(OC(C(O1)(C)C)(C)C)C2=CN=C(N3CCN(C(C(F)(F)F)=O)CC3)C=C2

  • Alternative SMILES Representation: CC1(C)C(C)(C)OB(C2=CN=C(N3CCN(C(C(F)(F)F)=O)CC3)C=C2)O1

  • Standard InChI: InChI=1S/C17H23BF3N3O3/c1-15(2)16(3,4)27-18(26-15)12-5-6-13(22-11-12)23-7-9-24(10-8-23)14(25)17(19,20)21/h5-6,11H,7-10H2,1-4H3

Synthesis and Applications

The synthesis and applications of 2,2,2-Trifluoro-1-(4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazin-1-yl)ethanone are closely related to its structural features and chemical reactivity.

Key Applications

The primary applications of this compound stem from its utility as a synthetic intermediate:

Suzuki-Miyaura Cross-Coupling

The boronic acid pinacol ester moiety makes this compound an excellent substrate for Suzuki-Miyaura cross-coupling reactions, which are widely used in organic synthesis to form carbon-carbon bonds . This reaction typically involves:

  • Coupling Partners: Reaction with aryl or vinyl halides under palladium catalysis conditions.

  • Catalysts: Typically Pd(0) complexes such as Pd(PPh₃)₄ or Pd₂(dba)₃ with appropriate ligands.

  • Conditions: Base (often K₂CO₃, Cs₂CO₃, or K₃PO₄) in a solvent system such as THF/water or dioxane/water at elevated temperatures.

Pharmaceutical Intermediate

Compounds containing boronic acid pinacol ester functionalities, along with pyridine and piperazine moieties, often serve as valuable intermediates in pharmaceutical synthesis . The presence of:

  • Multiple Reactive Sites: The molecule offers several positions for further functionalization.

  • Heterocyclic Scaffolds: Pyridine and piperazine rings are common in many pharmaceutically active compounds.

  • Trifluoromethyl Group: This group is often incorporated into drug molecules to enhance metabolic stability and alter physicochemical properties.

Functional Group Transformations

Several functional group transformations can be performed with this compound:

  • Hydrolysis: The boronic acid pinacol ester can be hydrolyzed to the corresponding boronic acid .

  • Oxidation: The boronic acid derivative can be oxidized to introduce hydroxyl groups .

  • Additional Cross-Coupling Reactions: Beyond Suzuki coupling, the compound may participate in other metal-catalyzed coupling reactions .

Comparison with Related Compounds

Several structurally related compounds help to contextualize the properties and applications of 2,2,2-Trifluoro-1-(4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazin-1-yl)ethanone.

Structural Analogs

Table 2: Comparison of Related Boronic Acid Pinacol Ester Derivatives

CompoundCAS NumberMolecular FormulaKey Structural Difference
2,2,2-Trifluoro-1-(4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazin-1-yl)ethanone1218789-87-7C₁₇H₂₃BF₃N₃O₃Target compound
1-(4-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazin-1-yl)ethanone1201644-37-2C₁₇H₂₆BN₃O₃Acetyl instead of trifluoroacetyl group, boronate at 4-position of pyridine
2,2,2-Trifluoro-1-(4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperazin-1-yl)ethanone1218791-39-9C₁₇H₂₄BF₃N₂O₃Phenyl ring instead of pyridine
1-(4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)piperazin-1-yl)ethanone1201644-39-4C₁₇H₂₆BN₃O₃Acetyl instead of trifluoroacetyl group, piperazine at 3-position of pyridine

These structural analogs provide insight into how subtle structural modifications affect the properties and potential applications of these compounds .

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